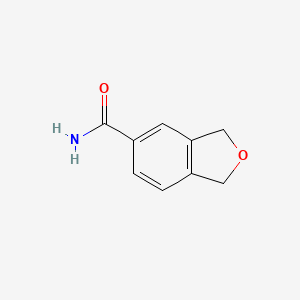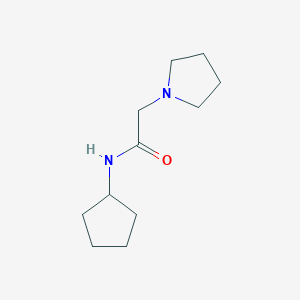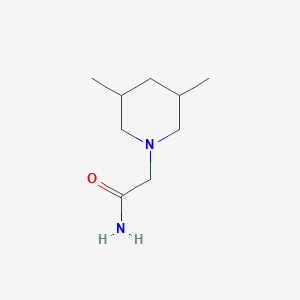
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide, also known as CX-717, is a cognitive enhancer that has been extensively studied for its potential use in improving cognitive function. CX-717 belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors. These receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory processes.
作用機序
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity. By binding to these receptors, N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide enhances the activity of glutamate, a neurotransmitter that is essential for learning and memory processes. This leads to an increase in synaptic plasticity and the formation of new synapses, which is essential for the consolidation and retrieval of memories.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate in the hippocampus, a brain region that is essential for learning and memory processes. N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of AMPA receptors in learning and memory processes. However, one limitation of using N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
将来の方向性
There are a number of future directions for research on N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide. One area of interest is the potential use of N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of more potent and selective ampakines that could be used to target specific subtypes of AMPA receptors. Finally, there is interest in studying the long-term effects of N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide on cognitive function and synaptic plasticity.
合成法
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various organic compounds. The first step involves the reaction of cyclopentanone with ethyl chloroacetate to form ethyl 2-cyclopentylacetoacetate. This compound is then reacted with methylamine to form N-cyclopentyl-2-methyl-3-oxobutanamide. Finally, this compound is reacted with 3-methylpiperidine to form N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide.
科学的研究の応用
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has been extensively studied for its potential use in improving cognitive function. It has been shown to enhance memory consolidation and retrieval in animal models, as well as improve working memory and attention in humans. N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
特性
IUPAC Name |
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11-5-4-8-15(9-11)10-13(16)14-12-6-2-3-7-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOZYHVFGPQFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)

![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)

![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)
![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)


